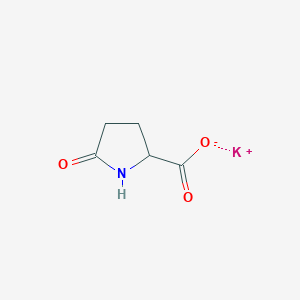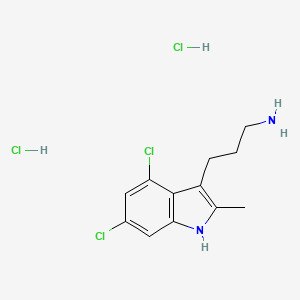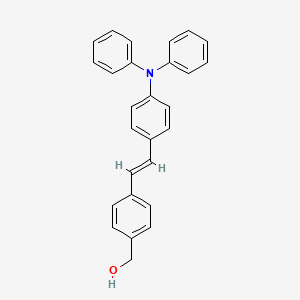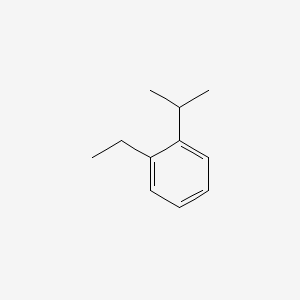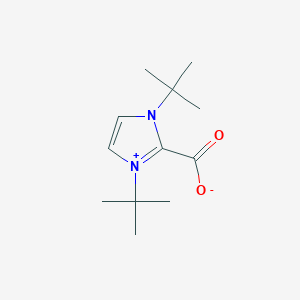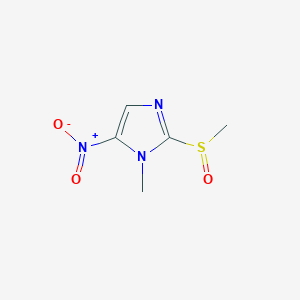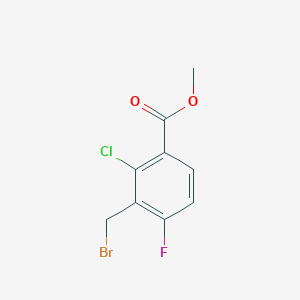
Methyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromomethyl, chloro, and fluoro substituents on a benzoate ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate typically involves the bromination of a precursor compound. One common method is the bromination of methyl 2-chloro-4-fluorobenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom, forming methyl 2-chloro-4-fluorobenzoate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: The major product is methyl 2-chloro-4-fluorobenzoate.
科学的研究の応用
Methyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of functionalized materials for electronic and photonic applications.
Biological Studies: The compound can be used to study the effects of halogenated benzoates on biological systems, including their interactions with proteins and nucleic acids.
作用機序
The mechanism of action of Methyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
類似化合物との比較
Similar Compounds
- Methyl 3-(bromomethyl)-4-chlorobenzoate
- Methyl 3-(bromomethyl)-2-methoxybenzoate
- Methyl 3-(chloromethyl)-4-methoxybenzoate
- Methyl 2-bromo-4,5-dimethoxybenzoate
Uniqueness
Methyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate is unique due to the presence of both chloro and fluoro substituents on the benzoate ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in the synthesis of specialized organic compounds.
特性
分子式 |
C9H7BrClFO2 |
|---|---|
分子量 |
281.50 g/mol |
IUPAC名 |
methyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate |
InChI |
InChI=1S/C9H7BrClFO2/c1-14-9(13)5-2-3-7(12)6(4-10)8(5)11/h2-3H,4H2,1H3 |
InChIキー |
CJTKIIKOHPCWSK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=C(C=C1)F)CBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N4-(4-(Diphenylamino)phenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13134165.png)
![2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid](/img/structure/B13134171.png)
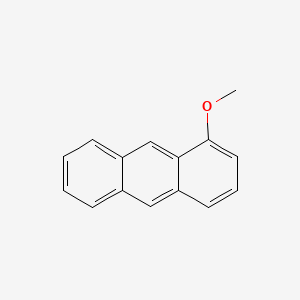
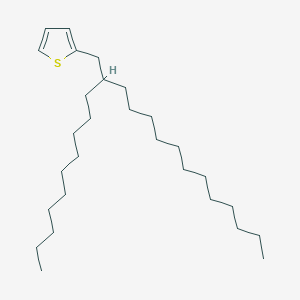

![1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene](/img/structure/B13134197.png)
![Thieno[2,3-b][1]benzothiophene](/img/structure/B13134220.png)
![1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone](/img/structure/B13134228.png)
